Dansyl 2-(2-aminoethoxy)ethanol

Description

Properties

IUPAC Name |

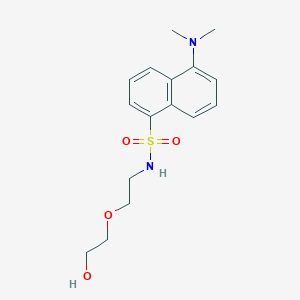

5-(dimethylamino)-N-[2-(2-hydroxyethoxy)ethyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-18(2)15-7-3-6-14-13(15)5-4-8-16(14)23(20,21)17-9-11-22-12-10-19/h3-8,17,19H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLARTQRXSPPVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 2-(2-phthalimidoethoxy) ethanol

This intermediate serves as a precursor to the final aminoethoxy derivative. The process involves:

-

- p-Toluenesulfonyl chloride (p-TsCl)

- Diethylene glycol (DEG)

- Potassium phthalate

- Solvent: Dry dimethylformamide (DMF)

-

- React p-TsCl with diethylene glycol to form 5-tosyloxy-3-oxapentanol (via nucleophilic substitution).

- Add potassium phthalate to the mixture, which reacts with the tosylated compound to produce 2-(2-phthalimidoethoxy) ethanol through nucleophilic substitution facilitated by refluxing in DMF under nitrogen atmosphere.

-

- Molar ratio of reactants: approximately 0.4–0.6 for tosylate to potassium phthalate.

- Reflux temperature: about 90°C for 24 hours.

- Purification: Column chromatography, recrystallization from ethanol/ethyl acetate.

Step 2: Hydrolysis and Deprotection to 2-(2-aminoethoxy) ethanol

Deprotection of the phthalimide group:

- React 2-(2-phthalimidoethoxy) ethanol with hydrazine hydrate or similar hydrazine derivatives to cleave the phthalimide, yielding 2-(2-aminoethoxy) ethanol .

- Alternatively, acid hydrolysis under controlled conditions can be employed.

-

- Extraction with organic solvents such as chloroform.

- Rotary evaporation to remove solvents.

- Final purification via column chromatography.

Synthesis via Tosylation and Nucleophilic Substitution

This method involves the formation of a tosylated intermediate followed by nucleophilic substitution with ammonia or related amines.

Procedure:

-

- React diethylene glycol with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).

- The product, 5-tosyloxy-3-oxapentanol , is isolated via extraction and purification.

-

- React 5-tosyloxy-3-oxapentanol with potassium phthalate or ammonia in dry DMF at elevated temperature (~90°C).

- The tosylate group is displaced by nucleophilic attack, forming 2-(2-aminoethoxy) ethanol .

-

- Extraction with chloroform.

- Repeated washing and rotary evaporation.

- Column chromatography for purity.

Alternative Route: Direct Amination of Diethylene Glycol

According to chemical literature, direct amination of diethylene glycol using ammonia or amines under catalytic conditions is feasible:

- Catalysts: Metals such as cobalt oxide supported on alumina.

- Conditions:

- Temperatures: 100–300°C.

- Pressures: 10–260 Bar.

- Molar ratio of ammonia to DEG: up to 50.

- Mode: Batch or continuous.

This process yields 2-(2-aminoethoxy) ethanol directly, with yields influenced by catalyst choice and reaction parameters.

Data Table Summarizing Preparation Methods

| Method | Key Reactants | Key Intermediates | Reaction Conditions | Purification Techniques | Notes |

|---|---|---|---|---|---|

| Multi-step Organic Synthesis | p-TsCl, DEG, potassium phthalate | 5-tosyloxy-3-oxapentanol, 2-(2-phthalimidoethoxy) ethanol | Reflux at 90°C, nitrogen atmosphere, 24 hrs | Column chromatography, recrystallization | Suitable for high purity |

| Tosylation & Nucleophilic Substitution | p-TsCl, ammonia or potassium phthalate | 2-(2-aminoethoxy) ethanol | 90°C, dry DMF, 24 hrs | Organic extraction, rotary evaporation | Efficient for large scale |

| Direct Amination | Diethylene glycol, ammonia | 2-(2-aminoethoxy) ethanol | 100–300°C, catalyst-dependent | Purification via distillation or chromatography | Catalytic, scalable |

Research Findings and Notes

- The patent CN111349028B details a robust method for synthesizing dansyl chloride via sulfonation of dansyl acid, which is a precursor for conjugation with aminoethoxy compounds (source).

- The patent US20210040029A1 describes the synthesis of 2-(2-aminoethoxy) ethanol through tosylation and subsequent nucleophilic substitution, emphasizing reaction conditions and purification steps (source).

- An alternative approach involves catalytic amination of diethylene glycol, which can be optimized for industrial-scale production, with reaction parameters influencing yield and purity (source).

Chemical Reactions Analysis

Dansyl 2-(2-aminoethoxy)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Catalytic hydrogenation is used in its synthesis, indicating its ability to undergo reduction reactions.

Substitution: The compound can participate in substitution reactions, particularly involving its amino and hydroxyl groups.

Common reagents used in these reactions include p-toluenesulfonyl chloride, sodium azide, and hydrogen gas for catalytic hydrogenation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biochemical Applications

1.1 Protein Labeling and Analysis

Dansyl derivatives are commonly employed in the labeling of proteins and peptides for fluorescence-based assays. The dansyl group facilitates the detection and quantification of biomolecules due to its strong fluorescence characteristics.

- Case Study : A study demonstrated the use of dansyl chloride for the derivatization of amino acids, which enhances their detectability in high-performance liquid chromatography (HPLC) analyses. The resulting dansyl derivatives exhibited significant fluorescence, allowing for sensitive quantification of amino acids in complex mixtures .

1.2 Enzyme Activity Monitoring

Dansyl 2-(2-aminoethoxy)ethanol can be utilized to study enzyme kinetics and mechanisms. By attaching the dansyl moiety to substrates or inhibitors, researchers can monitor enzymatic reactions through changes in fluorescence.

- Case Study : Research involving the synthesis of fluorescent dansyl derivatives showed that these compounds could act as effective probes for monitoring enzyme activity, providing insights into reaction mechanisms and enzyme-substrate interactions .

Material Science Applications

2.1 Nanocomposite Development

The incorporation of dansyl derivatives into nanocomposites has been explored to enhance fluorescence properties for various applications, including sensors and imaging agents.

- Case Study : A recent study synthesized dansyl-labeled silver-silica core-shell nanostructures that exhibited an approximately 87-fold increase in fluorescence intensity compared to controls. These nanocomposites are promising candidates for sensitive biosensing platforms due to their enhanced light collection efficiency .

Analytical Chemistry Applications

3.1 Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a linker in solid-phase peptide synthesis, facilitating the attachment of amino acids during peptide assembly.

- Case Study : The development of new synthetic methods utilizing dansyl derivatives has enabled efficient SPPS, leading to high yields of peptides with improved purity. This approach is beneficial for producing peptides for therapeutic and research purposes .

3.2 Fluorescence Spectroscopy

The compound's inherent fluorescence makes it suitable for applications in fluorescence spectroscopy, where it can be used to study molecular interactions and dynamics.

- Case Study : Dansyl derivatives have been used in spectroscopic studies to investigate conformational changes in proteins, providing valuable information on protein folding and stability under various conditions .

Industrial Applications

4.1 Gas Treatment Solutions

This compound is also noted for its role in gas treatment applications, particularly in removing CO₂ and H₂S from industrial emissions.

- Application Overview : As part of gas treating formulations, this compound helps improve the efficiency of scrubbing solutions used in environmental remediation processes .

Summary Table of Key Properties and Applications

| Property/Application | Details |

|---|---|

| Fluorescence Emission | Strong emission properties useful for detection |

| Protein Labeling | Enhances sensitivity in biochemical assays |

| Nanocomposite Fluorescence | Significant enhancement in light collection efficiency |

| Solid-Phase Peptide Synthesis | Acts as a linker for efficient peptide assembly |

| Gas Treatment | Used in formulations for CO₂ and H₂S removal |

Mechanism of Action

The mechanism of action of Dansyl 2-(2-aminoethoxy)ethanol primarily involves its fluorescence properties. When exposed to specific wavelengths of light, the compound emits fluorescence, allowing it to be used as a marker for tracking and labeling biomolecules. The molecular targets and pathways involved depend on the specific application, such as drug delivery or protein labeling.

Comparison with Similar Compounds

2-(2-Methoxyethoxy)ethanol (Diethylene glycol monomethyl ether, CAS 111-77-3)

- Structure: Replaces the amino group in DGA with a methoxy (-OCH₃) group.

- Properties : Lower reactivity due to the absence of an amine. Boiling point: 202°C vs. DGA’s 221–225°C .

- Applications : Solvent in paints, inks, and electronics.

- Toxicity : Classified as a reproductive toxin (may harm unborn children) but less corrosive than DGA .

2-[2-(2-Methoxyethoxy)ethoxy]ethanol (Triethylene glycol monomethyl ether, CAS 112-35-6)

2-(2-Hydroxyethoxy)ethylamine (CAS 5805-65-2)

- Structure: Similar to DGA but with a dimethylphenoxy substituent.

- Properties : Enhanced lipophilicity (logP ~2.5) due to aromatic groups, limiting water solubility .

- Applications : Intermediate in specialty chemical synthesis.

Physicochemical Properties Comparison

Biological Activity

Dansyl 2-(2-aminoethoxy)ethanol, a compound with the molecular formula C12H17N2O3S, is recognized for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

1. Overview of this compound

Dansyl derivatives are known for their fluorescent properties, which make them valuable in biological research. The specific structure of this compound includes a dansyl moiety that contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, including cyclooxygenase (COX), which plays a critical role in the inflammatory response. By inhibiting COX, this compound may exert anti-inflammatory effects.

- Cell Signaling Modulation : It affects cell signaling pathways by interacting with proteins involved in cellular processes, potentially influencing gene expression and metabolic pathways.

- Fluorescence Properties : The dansyl group allows for fluorescence, enabling the tracking of cellular processes in live cells .

| Property | Description |

|---|---|

| Molecular Weight | 265.34 g/mol |

| Solubility | Soluble in organic solvents (e.g., ethanol) |

| pKa | Approximately 7.5 |

| Stability | Stable under standard laboratory conditions |

A. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in various cellular models, which is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

B. Antimicrobial Effects

Studies have demonstrated the antimicrobial activity of this compound against several bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit cell wall synthesis.

C. Cytotoxicity in Cancer Cells

Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This property positions it as a potential candidate for anticancer therapies .

Case Study: Antioxidant Effects

A study investigated the effects of this compound on oxidative stress induced by ethanol in zebrafish embryos. The results showed that treatment with this compound significantly reduced oxidative damage and improved survival rates in exposed embryos, highlighting its protective role against ethanol-induced teratogenic effects .

Case Study: Antimicrobial Activity

In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited dose-dependent inhibition of bacterial growth, making it a promising candidate for developing new antimicrobial agents.

6. Conclusion

This compound demonstrates a wide range of biological activities, including antioxidant, antimicrobial, and potential anticancer effects. Its mechanisms involve enzyme inhibition and modulation of cellular processes, making it a valuable compound in both research and therapeutic applications.

Future studies should focus on further elucidating its mechanisms of action and exploring its potential in clinical settings for treating various diseases.

Q & A

Q. What are the key physicochemical properties of 2-(2-aminoethoxy)ethanol relevant to experimental design?

2-(2-Aminoethoxy)ethanol is a colorless, slightly viscous liquid (molecular formula: C₄H₁₁NO₂; MW: 105.14 g/mol) with a hydroxyl and primary amine group, enabling reactivity with carboxylic acids, NHS esters, and carbonyls. Key properties include:

- Solubility : Miscible with water, alcohols, and aromatic hydrocarbons; immiscible with aliphatic hydrocarbons and ethyl ether .

- Density : ~1.05 g/cm³; Refractive Index : ~1.460 .

- Hygroscopicity : Requires storage under inert atmosphere to prevent moisture absorption .

Methodological Note: Prior to use, verify purity (≥98% by HPLC) and pre-dry solvents for moisture-sensitive reactions.

Q. How should 2-(2-aminoethoxy)ethanol be safely handled and stored in laboratory settings?

Safety protocols are critical due to its corrosivity, skin/eye irritation risks, and reactivity:

- Storage : In airtight containers at <30°C, away from metals (e.g., copper, zinc), acids, and oxidizing agents. Use non-sparking tools .

- Hazard Mitigation :

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of 2-(2-aminoethoxy)ethanol in quantum dot (QD) labeling applications?

2-(2-Aminoethoxy)ethanol serves as a hydrophilic coating for CdSe/ZnS QDs, improving biocompatibility and reducing aggregation. Optimization strategies include:

Q. What methodologies resolve contradictory data on the inhibitory activity of 2-(2-aminoethoxy)ethanol derivatives against N-acetyl-β-D-hexosaminidase (NAHase)?

Ureido/thioureido derivatives of 2-(2-aminoethoxy)ethanol show variable inhibition of Trichomonas vaginalis NAHase. To address inconsistencies:

Q. How can researchers assess the stability of 2-(2-aminoethoxy)ethanol-based gas absorbents for CO₂/H₂S removal?

The compound’s primary amine group reacts with acidic gases, but degradation under high-pressure conditions requires evaluation:

- Accelerated Aging Tests :

- Comparative Studies : Benchmark against commercial absorbents (e.g., monoethanolamine) for absorption capacity (mmol CO₂/g) .

Q. What strategies enhance the biocompatibility of 2-(2-aminoethoxy)ethanol in drug delivery systems?

While effective as a PEG-based linker, its cytotoxicity at high doses necessitates:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.